molecular formula C6H13BF3N B578830 (Piperidinium-1-ylmethyl)trifluoroborate CAS No. 1268340-93-7

(Piperidinium-1-ylmethyl)trifluoroborate

Cat. No. B578830
CAS RN: 1268340-93-7
M. Wt: 166.982
InChI Key: PFMNVTAJBBIDDU-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Piperidinium-1-ylmethyl)trifluoroborate” is a chemical compound that can be used as a reagent in the palladium-catalyzed Suzuki-cross coupling reaction with aryl and heteroaryl halides/mesylates to prepare methylpiperidinyl derivatives .


Molecular Structure Analysis

The molecular formula of “(Piperidinium-1-ylmethyl)trifluoroborate” is C6H13BF3N . The exact mass is 167.1093141 g/mol .


Chemical Reactions Analysis

“(Piperidinium-1-ylmethyl)trifluoroborate” is involved in Suzuki-Miyaura cross-coupling and cross coupling with mesylated phenol derivatives .


Physical And Chemical Properties Analysis

“(Piperidinium-1-ylmethyl)trifluoroborate” is a solid substance . Its melting point is between 134-149℃ .

Scientific Research Applications

Suzuki-Cross Coupling Reactions

(Piperidinium-1-ylmethyl)trifluoroborate: is primarily used as a reagent in palladium-catalyzed Suzuki-cross coupling reactions with aryl and heteroaryl halides/mesylates to prepare methylpiperidinyl derivatives . This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and organic materials.

Safety and Hazards

“(Piperidinium-1-ylmethyl)trifluoroborate” is classified as dangerous. It causes severe skin burns and eye damage .

properties

IUPAC Name

trifluoro(piperidin-1-ium-1-ylmethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BF3N/c8-7(9,10)6-11-4-2-1-3-5-11/h1-6H2/q-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMNVTAJBBIDDU-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C[NH+]1CCCCC1)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692881
Record name Trifluoro[(piperidin-1-ium-1-yl)methyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Piperidinium-1-ylmethyl)trifluoroborate

CAS RN

1268340-93-7
Record name Trifluoro[(piperidin-1-ium-1-yl)methyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Piperidinium-1-ylmethyl)trifluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.